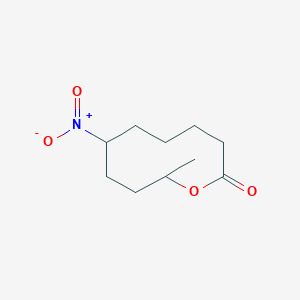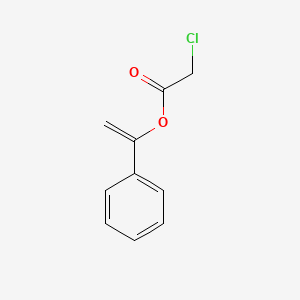![molecular formula C7H9Br B14415790 1-Bromobicyclo[2.2.1]hept-2-ene CAS No. 87406-55-1](/img/structure/B14415790.png)
1-Bromobicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromobicyclo[2.2.1]hept-2-ene, also known as 2-bromonorbornene, is a brominated derivative of norbornene. It is a bicyclic compound with the molecular formula C7H9Br. This compound is notable for its strained ring structure, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the bromination of norbornene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amines, leading to the formation of corresponding norbornene derivatives.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with reagents like hydrogen (H2) or halogens (X2), resulting in saturated or dihalogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogen sources like chlorine (Cl2) for halogenation.
Polymerization: Catalysts such as Grubbs’ catalyst for ROMP.
Major Products:
Substitution: Norbornene derivatives with functional groups replacing the bromine atom.
Addition: Saturated or dihalogenated norbornene compounds.
Polymerization: Polymers with repeating norbornene units.
Aplicaciones Científicas De Investigación
1-Bromobicyclo[2.2.1]hept-2-ene finds applications in various scientific fields:
Mecanismo De Acción
The mechanism by which 1-bromobicyclo[2.2.1]hept-2-ene exerts its effects is primarily through its reactivity due to the strained ring system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by nucleophiles, while in addition reactions, the double bond participates in the formation of new bonds .
Similar Compounds:
2-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the double bond, leading to different reactivity and applications.
Norbornene: The parent compound without the bromine atom, used extensively in polymer chemistry.
Bicyclo[2.2.1]hept-2-ene: Similar structure but without the bromine atom, used in various organic synthesis reactions.
Uniqueness: this compound is unique due to the presence of both a strained ring system and a reactive bromine atom. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry .
Propiedades
| 87406-55-1 | |
Fórmula molecular |
C7H9Br |
Peso molecular |
173.05 g/mol |
Nombre IUPAC |
1-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5H2 |
Clave InChI |
WZFDQEVHTWNVHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


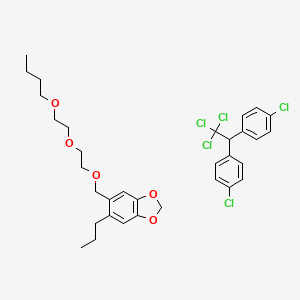
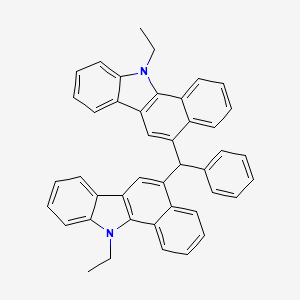
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/no-structure.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
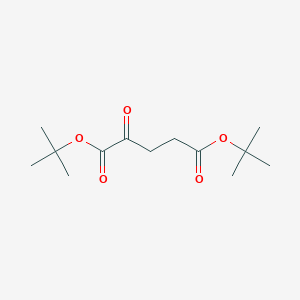
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
methanone](/img/structure/B14415746.png)


